molecular formula C21H17N3O3 B3016363 6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 380187-39-3

6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3016363
CAS No.: 380187-39-3
M. Wt: 359.385
InChI Key: QJWDWQLZCIKSHY-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.385. The purity is usually 95%.
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Scientific Research Applications

X-ray Powder Diffraction Studies

This compound has been utilized in the study of X-ray powder diffraction data, which is crucial in understanding the crystallography of chemical compounds. The data collected from such studies provide insights into molecular structures and properties (Wang, Suo, Zhang, Hou, & Li, 2017).

Antibacterial Properties

Research has explored the synthesis of various derivatives of this compound and evaluated their antibacterial activities. Some of the synthesized compounds demonstrated significant antibacterial properties, indicating potential applications in combating bacterial infections (Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014).

Photophysical Properties

Studies have been conducted on the synthesis and photophysical properties of this compound and its derivatives. These investigations are important for understanding how these compounds interact with light, which can have applications in photophysics and materials science (Deore, Dingore, & Jachak, 2015).

Supramolecular Aggregation

Research into the supramolecular aggregation of derivatives of this compound has revealed important information about the hydrogen bonding and crystalline structure of these materials. Such studies are vital for the development of new materials and understanding molecular interactions (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).

Vibrational Spectra Analysis

The compound has been the subject of investigations into its structure and vibrational spectra using techniques like FT-IR and Raman spectroscopy. These studies contribute to a deeper understanding of the molecular vibrations and structure (Bahgat, Jasem, & El‐Emary, 2009).

NMR Studies and Tautomeric Structures

Research into the NMR solution studies and crystal structures of pyrazolo[3,4-b]pyridines has revealed preferred tautomeric structures in these compounds, contributing to the understanding of their chemical behavior and potential applications (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).

Anti-Alzheimer and Anti-COX2 Activities

Some derivatives of this compound have shown promising results as anti-Alzheimer and anti-COX2 reagents in preliminary biological screening, indicating potential therapeutic applications (Attaby, Fattah, Shaif, & Elsayed, 2009).

Applications in Optoelectronics

Studies have been conducted on the synthesis and characterization of pyrazolo[4,3-b]pyridine derivatives for use in optoelectronic devices. These investigations are crucial for the development of new materials for electronic and photonic applications (El-Menyawy, Zedan, & Nawar, 2019).

Antiviral Activity

Research into new derivatives of this compound has demonstrated antiviral activity against various viruses, including Herpes simplex. Such studies are important for the development of new antiviral drugs (Bernardino, Azevedo, Pinheiro, Borges, Carvalho, Miranda, Meneses, Nascimento, Ferreira, Rebello, Silva, & Frugulhetti, 2007).

Corrosion Inhibition

Pyrazolopyridine derivatives, including this compound, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. Such research is crucial for industrial applications where corrosion resistance is essential (Dandia, Gupta, Singh, & Quraishi, 2013).

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-13-19-17(21(25)26)12-18(14-8-10-16(27-2)11-9-14)22-20(19)24(23-13)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWDWQLZCIKSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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